Regiospecific Intermediate Status in the Garenoxacin (BMS-284756) Synthesis Pathway
The 3-amino-2,4-difluoro substitution pattern is an explicit structural requirement in the published garenoxacin synthesis route. The DrugFuture synthesis database identifies the target compound's free base (methyl 3-amino-2,4-difluorobenzoate) as intermediate (VIII), produced by H₂/Pd-C reduction of the precursor (VII), and subsequently hydrolyzed to the corresponding acid (IX) for quinolone core assembly [1]. The alternative 2,6-difluoro regioisomer (CAS 84832-02-0) is catalogued as a general research compound but has no documented role in any approved pharmaceutical synthesis . This constitutes a binary functional differentiation: the 2,4-regioisomer is pathway-validated; the 2,6-isomer is not.
| Evidence Dimension | Documented role as a named intermediate in a regulated pharmaceutical synthesis pathway |
|---|---|
| Target Compound Data | Explicitly named as intermediate (VIII) in garenoxacin synthesis: 3-amino-2,4-difluorobenzoic acid methyl ester |
| Comparator Or Baseline | Methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0): no documented role in any approved pharmaceutical synthesis pathway |
| Quantified Difference | Binary: pathway-validated vs. not pathway-validated |
| Conditions | Garenoxacin synthesis pathway as published in drug synthesis databases and patent literature |
Why This Matters
For procurement supporting garenoxacin-related R&D or generic development, the 2,4-regioisomer is the only structurally qualified intermediate; the 2,6-regioisomer cannot be substituted without altering the entire synthetic route.
- [1] DrugFuture. Garenoxacin mesilate, T-3811ME, BMS-284756, T-3811 (free base, anhydrous), Inforce-Drug Synthesis Database. https://www.drugfuture.com View Source
